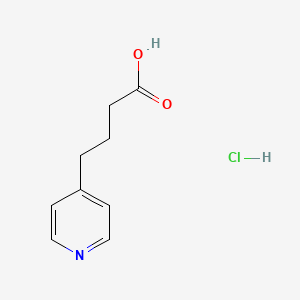![molecular formula C17H19Cl2NO2 B1389094 N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline CAS No. 1040685-09-3](/img/structure/B1389094.png)
N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline
描述
N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline: is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular structure, which includes a dichlorophenoxy group and an ethoxyaniline group. This compound is primarily used in organic synthesis and pharmaceutical studies due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline typically involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 3-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes. It is also used in the development of bioactive molecules.
Medicine: It is studied for its potential therapeutic effects and as a precursor in drug synthesis.
作用机制
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The pathways involved include the inhibition of specific enzymes and the activation of certain receptors, leading to various biological effects .
相似化合物的比较
- 2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline
- N-[2-(2,4-dichlorophenoxy)propyl]-2-(2-ethoxyethoxy)aniline
Comparison: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is unique due to its specific ethoxyaniline group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBIVZMQPBTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1389012.png)
![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)






![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)





